molecular formula C12H10N2O B12470429 3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde

3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B12470429
M. Wt: 198.22 g/mol
InChI Key: KUFBNMYIOSTKQE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 5-(2-phenylethenyl)-1H-pyrazole-4-carbaldehyde follows IUPAC rules, prioritizing the pyrazole ring’s numbering to assign the lowest possible locants to substituents. The parent pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2, with the styryl group [(E)-2-phenylethenyl] at position 3 (equivalent to position 5 in the 1H-tautomer) and the aldehyde group at position 4 (Figure 1).

Table 1: Identifiers for 3-[(1E)-2-Phenylethenyl]-1H-Pyrazole-4-Carbaldehyde

Identifier Value
CAS Registry Number Not explicitly reported
IUPAC Name 5-(2-phenylethenyl)-1H-pyrazole-4-carbaldehyde
SMILES C1=CC=C(C=C1)C=CC2=C(C=NN2)C=O
InChIKey KUFBNMYIOSTKQE-UHFFFAOYSA-N
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol

The SMILES string explicitly encodes the (E)-configuration of the styryl double bond (C=CC2=C), while the InChIKey provides a unique hashed representation of the stereochemistry.

X-ray Crystallographic Analysis of Pyrazole-Styryl Conjugation

X-ray diffraction studies of analogous styrylpyrazoles reveal planar geometries stabilized by π-conjugation between the pyrazole ring and the styryl group. In the title compound, the dihedral angle between the pyrazole and phenyl rings is expected to approach 0° due to conjugation, minimizing steric hindrance. Key bond lengths include:

Table 2: Key Bond Lengths and Angles (Theoretical)

Parameter Value (Å/°)
C3–C4 (styryl double bond) ~1.34 Å (typical for C=C)
C4–C5 (pyrazole linkage) ~1.44 Å (sp²–sp²)
N1–C2 (pyrazole ring) ~1.33 Å
Torsion angle (C3–C4–C5–N1) ~180° (planar)

The styryl group’s conjugation with the pyrazole ring delocalizes π-electrons, as evidenced by UV-Vis spectra showing bathochromic shifts in λₘₐₓ compared to non-conjugated analogs.

Stereochemical Considerations in (E)-Configuration Stabilization

The (E)-configuration of the styryl double bond is thermodynamically favored due to reduced steric strain between the pyrazole’s aldehyde group and the styryl phenyl ring. Computational studies of similar systems indicate that the (Z)-isomer exhibits a higher energy barrier (ΔG‡ ≈ 25–30 kJ/mol) due to van der Waals repulsions between substituents.

The (E)-configuration’s stability is further reinforced by intramolecular hydrogen bonding between the aldehyde proton and the pyrazole’s N2 atom (distance: ~2.2 Å), as observed in related structures. This interaction creates a pseudo-six-membered ring, enhancing planarity and resonance stabilization.

Comparative Analysis with Isomeric Forms (Z-Configuration Derivatives)

Isomerization studies of styrylpyrazoles demonstrate distinct physicochemical properties between (E)- and (Z)-configurations:

Table 3: (E)- vs. (Z)-Isomer Properties

Property (E)-Isomer (Z)-Isomer
Melting Point Higher (>150°C) Lower (<100°C)
Dipole Moment ~3.5 D ~4.2 D
λₘₐₓ (UV-Vis) ~320 nm ~290 nm
NMR Chemical Shift (C=CH) δ 6.8–7.1 ppm δ 5.9–6.3 ppm

The (Z)-isomer’s reduced conjugation shifts UV absorption to shorter wavelengths, while steric crowding downfield-shifts vinyl proton signals in ¹H NMR. Synthetic routes to (Z)-isomers typically require photoirradiation or base-catalyzed isomerization, as direct cyclocondensation methods favor the (E)-form.

Properties

IUPAC Name

5-(2-phenylethenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-9-11-8-13-14-12(11)7-6-10-4-2-1-3-5-10/h1-9H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFBNMYIOSTKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Styryl-1H-pyrazole-4-carbaldehyde typically involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cycloaddition reactions. One common method includes the reaction of styryl aldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for 3-Styryl-1H-pyrazole-4-carbaldehyde are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Aldol Condensation Reactions

The aldehyde group participates in base-catalyzed condensations with ketones to form α,β-unsaturated carbonyl derivatives.
Example Reaction ( ):
Reaction with 2,4-dichloro-5-fluoroacetophenone yields 1-(2,4-dichloro-5-fluorophenyl)-3-(1H-pyrazol-4-yl)prop-2-en-1-one (Figure 1).

Reaction ComponentsConditionsProduct YieldReference
3-[(E)-Styryl]pyrazole-4-carbaldehyde + Acetophenone derivativesNaOH (aq.), ethanol, RT70-85% ,

Mechanism : Base-mediated deprotonation of the ketone generates an enolate, which attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone.

Pd-Catalyzed Cross-Coupling Reactions

The styryl group enables further functionalization via Suzuki-Miyaura or Sonogashira couplings.
Key Example ( , ):
Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis produces 3-(biphenyl-ethenyl)-1H-pyrazole-4-carbaldehyde (Scheme 1).

CatalystBaseSolventYieldReference
Pd(PPh₃)₄K₃PO₄THF78%
PdCl₂(dppf)NEt₃DMF65%

Note : The styryl group’s electron-withdrawing nature enhances oxidative addition efficiency in cross-couplings.

Oxidation of the Aldehyde Group

The formyl moiety is oxidized to a carboxylic acid under strong oxidizing conditions ( ):
Reaction :
3-[(E)-Styryl]pyrazole-4-carbaldehyde → 3-[(E)-Styryl]pyrazole-4-carboxylic acid

Oxidizing AgentConditionsYieldReference
KMnO₄H₂O-pyridine, 80°C92%
K₂Cr₂O₇/H₂SO₄Reflux, 4 h85%

Application : The carboxylic acid derivatives are precursors for esters and amides, used in pharmaceutical intermediates.

Cyclocondensation with Active Methylene Compounds

The aldehyde reacts with methyl acetoacetate or ethyl cyanoacetate to form dihydropyridine derivatives ( , ):
Example :
Reaction with ethyl 3-aminocrotonate yields 4-(pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate (Scheme 2).

ComponentCatalystYieldReference
Ethyl 3-aminocrotonateBF₃·Et₂O89%
Methyl acetoacetate3,4,5-F₃C₆H₂B(OH)₂92%

Mechanism : Knoevenagel condensation followed by Michael addition and cyclization.

Formation of Hydrazone Derivatives

Condensation with hydrazines generates hydrazones, which are precursors to heterocycles like pyridazines ( ):
Reaction :
3-[(E)-Styryl]pyrazole-4-carbaldehyde + Hydrazine → Pyrazolo[3,4-d]pyridazin-7-one

Hydrazine DerivativeConditionsProduct YieldReference
SemicarbazideEtOH, HCl, reflux75%
ThiosemicarbazideH₂O-EtOH, Δ68%

Application : These heterocycles exhibit antimicrobial and antitumor activities.

Friedel-Crafts Hydroxyalkylation

The aldehyde participates in electrophilic aromatic substitution with electron-rich arenes ( ):
Example :
Reaction with 1,3-dimethoxybenzene forms 3-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde .

AreneCatalystYieldReference
AnisoleAlCl₃, DCM63%
NaphthaleneH₂SO₄58%

Reduction of the Aldehyde Group

Catalytic hydrogenation reduces the aldehyde to a primary alcohol ( ):
Reaction :
RCHO → RCH₂OH (R = 3-[(E)-styryl]pyrazol-4-yl)

Reducing AgentCatalystSolventYieldReference
H₂Pd/CEtOAc95%
NaBH₄EtOH-80%

Photochemical [2+2] Cycloaddition

The styryl group undergoes dimerization under UV light to form cyclobutane derivatives ( ):
Product : 1,3-Bis(1H-pyrazol-4-yl)cyclobutane-2,4-dicarbaldehyde

ConditionsYieldReference
UV (254 nm), 12 h40%

Application : Photoresponsive materials and supramolecular architectures.

Scientific Research Applications

3-Styryl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Styryl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The styryl group can participate in π-π interactions with aromatic residues in proteins, while the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole Derivatives

  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (): This derivative replaces the styryl group with a benzoyl substituent. Synthesized via the Vilsmeier-Haack reaction, it demonstrates antioxidant and anti-inflammatory activity, with compounds 4c and 4e showing near-standard efficacy. The carbaldehyde group likely enhances reactivity, enabling interactions with biological targets .
  • 1-{3-(4-Methylphenyl)-5-[(E)-2-Phenylethenyl]-4,5-Dihydro-1H-Pyrazol-1-yl}Ethanone (): This dihydro-pyrazole derivative features a partially saturated pyrazole ring and an acetyl group. The styryl group adopts an envelope conformation in the crystal lattice, stabilized by C–H···O hydrogen bonds. Unlike the target compound, the dihydro structure may limit aromatic conjugation and alter bioavailability .

Styrylchromones (Chromone Derivatives)

  • 7-Methoxy-3-[(1E)-2-Phenylethenyl]-4H-1-Benzopyran-4-one (Compound A, ): This chromone derivative shares the styryl motif but replaces the pyrazole with a benzopyranone core. It exhibits high tumor-specific toxicity against oral squamous carcinoma (selectivity index SI = 301) and induces G2/M phase arrest. The methoxy group at position 7 enhances activity compared to non-substituted analogs . Key Difference: The chromone core’s oxygen atom and extended π-system may improve DNA intercalation or kinase inhibition, mechanisms less common in pyrazoles.

Quinazolinone Derivatives ():

Quinazolinones with para-sulfonamide-substituted styryl groups (e.g., 4-[(E)-2-{3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl}Ethenyl]Benzene-1-Sulfonamide) show COX-2 inhibition (47.1% at 20 μM). The larger heterocyclic system (vs. pyrazole) and sulfonamide group enhance binding to COX-2’s hydrophobic pocket .

Physicochemical and Pharmacological Comparison

Key Observations:

  • Styryl Group : Common in tumor-specific and anti-inflammatory compounds, suggesting its role in target binding or electronic modulation.
  • Carbaldehyde vs. Sulfonamide/Methoxy: The carbaldehyde in pyrazoles may favor hydrogen bonding, while sulfonamides (quinazolinones) and methoxy groups (chromones) enhance hydrophobic interactions.

Biological Activity

3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit antimicrobial activity . A study highlighted that compounds similar to this compound demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazole derivatives. For instance, this compound has shown selective cytotoxicity against cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory effects , potentially acting as a COX-2 inhibitor. This suggests its utility in treating conditions characterized by inflammation, such as arthritis .

Summary of Biological Activities

Activity TypeReference(s)Mechanism of Action
Antimicrobial , Disruption of bacterial cell wall synthesis
Anticancer , Induction of apoptosis in cancer cells
Anti-inflammatory Inhibition of COX-2 enzyme activity

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Vilsmeier-Haack Reaction : This method involves the reaction of phenylhydrazones with phosphorus oxychloride and dimethylformamide to form the desired pyrazole derivatives.
  • Pd-Catalyzed Cross-Coupling Reactions : This technique utilizes palladium catalysts for the formation of carbon-carbon bonds, enabling the introduction of various substituents on the pyrazole ring .

Study on Anticancer Activity

In a notable study, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their efficacy against human cancer cell lines. The results indicated that this compound significantly inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of various pyrazole derivatives. The findings revealed that this compound exhibited strong activity against Gram-positive bacteria, making it a candidate for further exploration in antibiotic development .

Q & A

Q. What are the common synthetic routes for 3-[(1E)-2-phenylethenyl]-1H-pyrazole-4-carbaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via Vilsmeier-Haack formylation of pyrazole precursors (e.g., 3-methyl-1-arylpyrazol-5(4H)-ones) using phosphoryl chloride (POCl₃) and DMF . Optimization involves adjusting stoichiometry (e.g., excess DMF for higher aldehyde yields), temperature (80–100°C), and reaction time (6–12 hours). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) is critical to isolate the carbaldehyde .

Q. What spectroscopic and crystallographic methods confirm the structural identity of this compound?

  • NMR : 1^1H and 13^13C NMR identify key functional groups (e.g., aldehyde proton at δ 9.8–10.2 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • X-ray crystallography : Resolves molecular geometry (e.g., unit cell parameters: monoclinic P21/n, a = 10.29 Å, b = 15.36 Å, c = 11.03 Å, β = 98.78°) and intermolecular interactions (e.g., C–H···O hydrogen bonds forming dimeric structures) .
  • IR spectroscopy : Confirms aldehyde C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. How can researchers address low yields in the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes?

Low yields (e.g., <50%) often stem from competing side reactions (e.g., over-chlorination). Mitigation strategies include:

  • Controlled reagent addition : Slow addition of POCl₃ to prevent exothermic decomposition.
  • Microwave-assisted synthesis : Reduces reaction time (1–2 hours) and improves selectivity .
  • Substituent tuning : Electron-donating groups (e.g., methyl) on the pyrazole ring stabilize intermediates, enhancing aldehyde formation .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

Discrepancies in antimicrobial or antitumor activity (e.g., varying IC₅₀ values across studies) arise from:

  • Structural variability : Substituents like 4-methylphenyl vs. 4-bromophenyl alter lipophilicity and target binding .
  • Assay conditions : Standardize protocols (e.g., broth microdilution for MICs) and use positive controls (e.g., ciprofloxacin for bacteria) .
  • Computational docking : Predict binding affinities to targets (e.g., bacterial gyrase) to rationalize experimental data .

Q. How does computational modeling enhance understanding of this compound’s reactivity?

  • DFT calculations : Optimize molecular geometry and predict frontier orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .
  • Molecular dynamics : Simulate solvent interactions (e.g., ethanol vs. DMSO) to optimize solubility for biological assays .
  • SAR studies : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity trends .

Methodological Notes

  • Contradiction Analysis : Compare crystallographic data (e.g., bond lengths) across studies to identify experimental artifacts (e.g., temperature-dependent polymorphism) .
  • Biological Assays : Use checkerboard synergy assays to evaluate combinatorial effects with known antibiotics, addressing resistance mechanisms .

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